REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[c:9](-[c:13]2[cH:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)[s:10][cH:11][cH:12]1)([CH3:5])([CH3:6])[CH3:20].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[ClH:21].[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[OH2:22]>>[NH2:7][c:8]1[c:9](-[c:13]2[cH:14][cH:15][c:16]([Br:19])[cH:17][cH:18]2)[s:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1ccsc1-c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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Nc1ccsc1-c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |